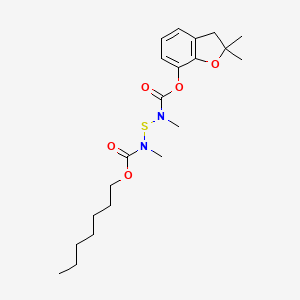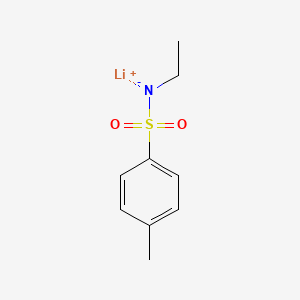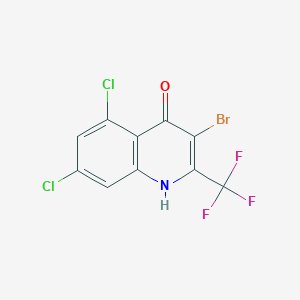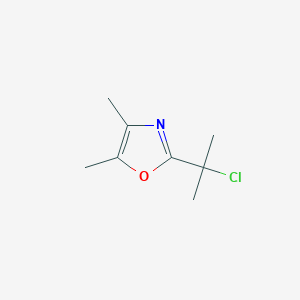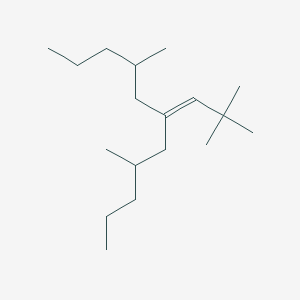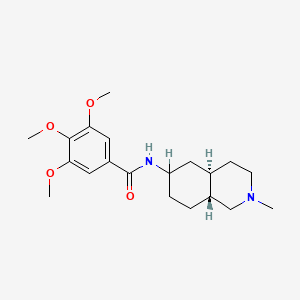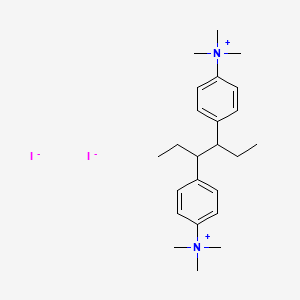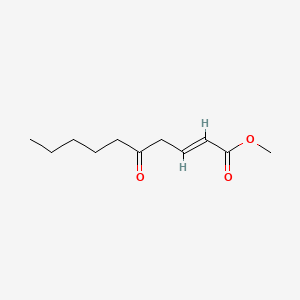
Methyl 5-oxodecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-oxodecenoate is an organic compound with the chemical formula C11H18O3. It is a colorless liquid with a pungent odor at room temperature. This compound is known for its solubility in organic solvents such as anhydrous alcohol, ether, and benzene .
Preparation Methods
Methyl 5-oxodecenoate can be synthesized through various methods, with esterification being the most common. The typical synthetic route involves the reaction of 5-oxodecenoic acid with methanol in the presence of an acid catalyst . The reaction conditions usually include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Methyl 5-oxodecenoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-oxodecenoic acid and methanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-oxodecenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 5-oxodecenoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-oxodecenoate can be compared with other similar compounds such as:
Methyl 5-oxooctadecanoate: This compound has a longer carbon chain and different physical properties.
Methyl 5-oxopentanoate: This compound has a shorter carbon chain and may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Properties
CAS No. |
72361-36-5 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl (E)-5-oxodec-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-3-4-5-7-10(12)8-6-9-11(13)14-2/h6,9H,3-5,7-8H2,1-2H3/b9-6+ |
InChI Key |
LZZLATQXZPEVKD-RMKNXTFCSA-N |
Isomeric SMILES |
CCCCCC(=O)C/C=C/C(=O)OC |
Canonical SMILES |
CCCCCC(=O)CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




